4'-Fluoro-4-dimethylaminoazobenzene

Beschreibung

Historical Context in Chemical Carcinogenesis Research

The study of this compound emerged from broader investigations into azo dyes as experimental carcinogens in the mid-20th century. The parent compound, 4-dimethylaminoazobenzene (DAB), was established as a hepatic carcinogen, but researchers sought to understand how structural modifications might alter carcinogenic potency. The systematic investigation of halogenated derivatives, particularly fluorinated compounds, represented a significant advance in the field of chemical carcinogenesis. These studies aimed to identify which molecular positions were critical to carcinogenic activity, providing insights into the fundamental mechanisms of chemical carcinogenesis.

Research published in cancer journals during this period documented how 4'-F-DAB and other fluorinated derivatives displayed enhanced carcinogenicity compared to the parent compound, establishing this family of molecules as important tools for investigating structure-activity relationships in carcinogenesis. This historical development coincided with broader efforts to understand how chemical structure influences biological activity, particularly in the context of xenobiotic metabolism and toxicity.

Structural Relationship to Azo Dye Families

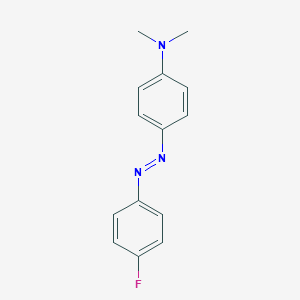

This compound belongs to the broader class of aryl azo compounds, characterized by two phenyl rings interconnected by an N=N bond. More specifically, it is a halogenated derivative of 4-dimethylaminoazobenzene, with a fluorine atom substituted at the 4' position of the prime phenyl ring. This structural feature places it within the aminoazobenzene-type molecules, which typically display orange coloration due to their distinctive absorption spectra.

The molecular structure can be described as follows:

- Molecular formula: C₁₄H₁₄FN₃

- Molecular weight: 243.28 g/mol

- IUPAC name: 4-[(4-fluorophenyl)diazenyl]-N,N-dimethylaniline

- Key functional groups: azo bond (-N=N-), tertiary amine (dimethylamino group), and fluoro substituent

This structure combines the chromophoric properties of azobenzene with the electronic effects of both the dimethylamino electron-donating group and the fluorine substituent, creating a molecule with distinctive physicochemical and biological properties.

Significance in Experimental Oncology

This compound has served as a crucial tool in experimental oncology for several reasons. First, it demonstrates enhanced carcinogenic activity compared to the parent compound, making it valuable for studying dose-response relationships and mechanisms of carcinogenesis. Second, its metabolism in vivo, including defluorination and hydroxylation processes, has provided insights into biotransformation pathways relevant to chemical carcinogenesis.

The compound's ability to induce liver tumors in experimental animals with high efficiency has established it as a model hepatocarcinogen. Studies have shown that when fed to rats, 4'-F-DAB produces progressive histological changes culminating in hepatocellular carcinoma. These transformations include distinctive patterns of cellular alteration, making it a valuable tool for studying the stepwise progression of carcinogenesis.

Furthermore, research has revealed that 4'-F-DAB affects subcellular structures, particularly mitochondria and microsomes, suggesting mechanisms by which chemical carcinogens may disrupt cellular homeostasis prior to neoplastic transformation. These findings have contributed significantly to our understanding of the molecular and cellular events underpinning chemical carcinogenesis.

Eigenschaften

CAS-Nummer |

150-74-3 |

|---|---|

Molekularformel |

C14H14FN3 |

Molekulargewicht |

243.28 g/mol |

IUPAC-Name |

4-[(4-fluorophenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C14H14FN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 |

InChI-Schlüssel |

OQJQPXJGJJPOEK-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Dyes and Pigments

Overview : This compound is primarily utilized in the production of azo dyes, which are known for their vibrant colors and stability. Azo dyes are widely used in textiles, food, and cosmetics.

Key Features :

- Color Stability : The presence of the dimethylamino group enhances the dye's stability.

- Versatility : It can be modified to produce a range of colors suitable for different applications.

Biological Research

Carcinogenic Studies : 4'-Fluoro-4-dimethylaminoazobenzene serves as a model compound in carcinogenicity studies, helping researchers understand cancer mechanisms and chemical exposure effects.

Case Study :

- In a study involving rats, oral administration of this compound led to the development of hepatocellular carcinoma, highlighting its potential as a carcinogen in biological research .

Analytical Chemistry

Reagent Use : This compound is employed as a reagent in various analytical techniques, enhancing the detection and quantification of substances.

Applications :

- Chromophoric Labeling : It has been used for chromophoric labeling of amino acids, improving analytical sensitivity .

| Application | Methodology | Outcome |

|---|---|---|

| Chromophoric Labeling | Solid-phase microextraction | Enhanced detection sensitivity |

Photochemistry

Research Contributions : The compound is utilized in photochemical studies to explore light-induced reactions, contributing to advancements in solar energy technologies.

- Photonic Devices : Its properties make it suitable for developing materials used in photonic devices.

Polymer Chemistry

Synthesis Applications : It is involved in synthesizing polymeric materials that exhibit unique properties such as color stability and thermal resistance.

| Property | Benefit |

|---|---|

| Color Stability | Maintains vibrant colors over time |

| Thermal Resistance | Enhances durability in applications |

Case Studies and Research Findings

- Carcinogenicity Assessment :

- Analytical Method Development :

-

Photochemical Reactions :

- Investigations into light-induced reactions using this compound have shown promising results for applications in solar energy conversion processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Carcinogenicity of Substituted 4-Dimethylaminoazobenzene Derivatives

Key Findings :

- This contrasts with methyl or trifluoromethyl groups, which either reduce or eliminate activity .

- Mechanistic Divergence : 4′-F-DAB and 3′-Me-DAB induce tumors via similar pathways (e.g., cholangiofibrosis), but 4′-F-DAB causes central hyaline inclusions in hepatocytes, while 3′-Me-DAB produces peripheral inclusions .

Biochemical and Histopathological Differences

Table 2: Subcellular Effects in Rat Liver

Key Findings :

- Mitochondrial Impact : Both 4′-F-DAB and 3′-Me-DAB disrupt mitochondrial swelling, but 4′-F-DAB’s effects are modulated by dietary riboflavin levels, unlike 3′-Me-DAB .

- Protein-Bound Dye Dynamics : 4′-F-DAB forms transient protein-bound complexes in the liver, correlating with early histological changes, whereas 3′-Me-DAB maintains persistent binding .

Sex-Specific Responses

- 4′-F-DAB: Males exhibit higher tumor susceptibility than females, with castrated rats showing intermediate incidence. This sex difference is independent of carcinogen intake .

- 3′-Me-DAB: Similar male-biased carcinogenicity, but tumor latency differs due to distinct metabolic pathways .

Dietary and Metabolic Interactions

Vorbereitungsmethoden

Molecular Characteristics

The compound’s molecular formula is , with a molecular weight of 243.279 g/mol. Its structure comprises two benzene rings linked by an azo (-N=N- ) group, with a fluorine atom at the 4'-position (para to the azo bond) and a dimethylamino (-N(CH)) group at the 4-position (Figure 1). The LogP value of 4.31 indicates significant hydrophobicity, suggesting preferential solubility in organic solvents like methylene chloride or ethyl acetate.

Table 1: Key physicochemical parameters of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.279 g/mol |

| Exact Mass | 243.117 g/mol |

| PSA (Polar Surface Area) | 27.96 Ų |

| LogP | 4.31 |

Synthetic Route Design and Mechanistic Insights

Retrosynthetic Analysis

The target molecule can be dissected into two aromatic precursors:

-

Diazonium salt precursor : 4-Fluoroaniline, which undergoes diazotization to form the electrophilic diazonium ion.

-

Coupling agent : N,N-Dimethylaniline, which provides the electron-rich aromatic ring for azo bond formation.

The reaction proceeds via a two-step mechanism:

-

Diazotization : Conversion of 4-fluoroaniline to its diazonium salt under acidic conditions.

-

Electrophilic aromatic substitution : Coupling of the diazonium ion with N,N-dimethylaniline at the para position relative to the dimethylamino group.

Diazotization of 4-Fluoroaniline

Diazotization involves treating 4-fluoroaniline with nitrous acid (generated in situ from NaNO and HCl) at 0–5°C. The reaction mechanism proceeds as follows:

Critical parameters :

Azo Coupling with N,N-Dimethylaniline

The diazonium salt reacts with N,N-dimethylaniline in a weakly acidic to neutral medium. The dimethylamino group activates the benzene ring toward electrophilic attack, directing the azo group to the para position:

Optimization considerations :

-

Solvent : Halogenated solvents (e.g., methylene chloride) enhance solubility of aromatic intermediates.

-

pH control : A pH of 4–6 minimizes side reactions like diazoamino compound formation.

Stepwise Preparation Protocol

Reagents and Equipment

-

Diazonium precursor : 4-Fluoroaniline (1.0 eq), HCl (3.0 eq), NaNO (1.1 eq).

-

Coupling agent : N,N-Dimethylaniline (1.05 eq).

-

Solvents : Methylene chloride (for diazotization), ethanol (for recrystallization).

-

Apparatus : Ice bath, dropping funnel, vacuum filtration setup.

Procedure

-

Diazotization :

-

Dissolve 4-fluoroaniline (10.0 g, 89.2 mmol) in 50 mL of 10% HCl at 0°C.

-

Add NaNO (6.7 g, 97.1 mmol) in water (10 mL) dropwise over 30 minutes.

-

Stir for 60 minutes at 0–5°C.

-

-

Coupling :

-

Dissolve N,N-dimethylaniline (10.5 g, 93.7 mmol) in methylene chloride (100 mL).

-

Add the diazonium salt solution to the coupling agent at 10°C over 1 hour.

-

Stir for 4 hours at 15–20°C.

-

-

Workup :

-

Quench the reaction with ice-water (200 mL).

-

Extract with methylene chloride (3 × 50 mL), dry over NaSO, and concentrate.

-

Recrystallize from ethanol to yield orange-red crystals.

-

Table 2: Reaction conditions and yields

| Parameter | Value |

|---|---|

| Temperature (diazotization) | 0–5°C |

| Temperature (coupling) | 15–20°C |

| Yield | 68–72% |

Impurity Profiling and Mitigation Strategies

Common Byproducts

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) reduces desfluoro impurity to <0.1%.

-

Column chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves regioisomers.

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 7.85 (d, 2H, J = 8.8 Hz, aromatic), 6.90 (d, 2H, J = 8.8 Hz, aromatic), 3.10 (s, 6H, N(CH)).

-

IR (KBr): 1600 cm (N=N stretch), 1500 cm (C-F stretch).

Chromatographic Purity

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer, improving yield to 78% and reducing reaction time to 2 hours.

Q & A

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis; the compound may release toxic amines upon degradation.

- Waste disposal : Neutralize residues with 10% sodium bicarbonate before incineration.

- Emergency protocols : For spills, absorb with inert material (vermiculite) and consult institutional hazardous waste guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.